molecular formula C20H25N7O2 B529285 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B529285
M. Wt: 395.5 g/mol
InChI Key: JHBURLBWOXZZGX-UHFFFAOYSA-N
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Description

GSK1000163A is a chemical compound developed by GlaxoSmithKline, a British multinational pharmaceutical and biotechnology companyGSK1000163A has a molecular formula of C20H25N7O2 and a molecular weight of 395.467 g/mol .

Preparation Methods

The preparation of GSK1000163A involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced equipment to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

GSK1000163A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of GSK1000163A, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

GSK1000163A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a reference compound for analytical studies. In biology, GSK1000163A is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, GSK1000163A is used in industrial applications, such as the development of new materials and the optimization of chemical processes .

Mechanism of Action

The mechanism of action of GSK1000163A involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. The molecular targets of GSK1000163A may include enzymes, receptors, and other proteins involved in cellular signaling pathways. By influencing these targets, GSK1000163A can alter various cellular processes and produce its desired effects .

Comparison with Similar Compounds

GSK1000163A can be compared with other similar compounds, such as other glycogen synthase kinase inhibitors. These compounds share similar chemical structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. Some similar compounds include GSK3196165, GSK2330672, and other glycogen synthase kinase inhibitors.

Properties

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C20H25N7O2/c1-4-27-15-11-13(12-26-9-5-6-10-26)22-14(7-8-20(2,3)28)16(15)23-19(27)17-18(21)25-29-24-17/h11,28H,4-6,9-10,12H2,1-3H3,(H2,21,25)

InChI Key

JHBURLBWOXZZGX-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=C2)CN3CCCC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Canonical SMILES

CCN1C2=C(C(=NC(=C2)CN3CCCC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-1000163A;  GSK 1000163A;  GSK1000163A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 3
Reactant of Route 3
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 4
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 5
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

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